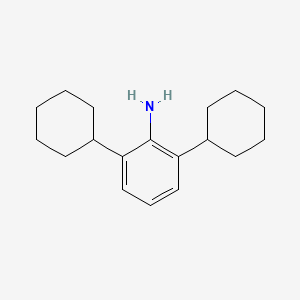

2,6-Dicyclohexylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dicyclohexylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDHOCZRXNHNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333755 | |

| Record name | Benzenamine, 2,6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-78-5 | |

| Record name | Benzenamine, 2,6-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,6-Dicyclohexylaniline (CAS 112121-78-5)

Here is an in-depth technical guide on 2,6-Dicyclohexylaniline, structured for researchers and drug development professionals.

Steric Architecture, Synthesis, and Catalytic Utility

Executive Summary

2,6-Dicyclohexylaniline (DCHA) represents a specialized class of sterically hindered anilines.[1] Unlike its ubiquitous analog 2,6-diisopropylaniline, DCHA incorporates two bulky, aliphatic cyclohexyl rings at the ortho positions. This structural modification introduces significant "buried volume" (%V_bur) and unique conformational flexibility (chair/boat flipping), making it a critical building block for "super-bulky" N-heterocyclic carbene (NHC) ligands and

Part 1: Molecular Architecture & Physicochemical Profile[1]

The utility of 2,6-dicyclohexylaniline is defined by its steric environment. The cyclohexyl groups provide a flexible yet massive steric wall, often described in organometallic chemistry as "flexible bulk," which allows for the stabilization of low-coordinate metal centers while permitting substrate access through conformational gating.

Physicochemical Data Table

| Property | Value / Description | Note |

| CAS Number | 112121-78-5 | Specific to the 2,6-isomer.[2] |

| Molecular Formula | ||

| Molecular Weight | 257.41 g/mol | |

| Physical State | Low-melting Solid / Viscous Liquid | Depends on purity/isomer content.[1] Pure form is typically a waxy solid. |

| Melting Point | ~55–65 °C (Experimental est.)[1] | Calculated values often cite ~169°C, but experimental analogs suggest lower. |

| Boiling Point | ~200–210 °C @ 5 mmHg | High boiling point requires high-vacuum distillation for purification.[1] |

| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water.[1] |

| Acidity ( | ~3.5–4.0 (Conjugate acid) | Lower than aniline (4.[1]6) due to steric inhibition of solvation.[1][3] |

| Appearance | Colorless to pale yellow | Oxidizes to brown upon air exposure.[1] |

Critical Note on Isomerism: Commercial samples may contain traces of 2,4-dicyclohexylaniline or 2,4,6-tricyclohexylaniline. High-performance catalytic applications require >98% regiochemical purity to ensure consistent steric gearing.

Part 2: Synthetic Pathways & Scalability

The synthesis of 2,6-dicyclohexylaniline is non-trivial due to the difficulty of installing two bulky groups at the ortho positions without over-alkylating the para position. The most robust route utilizes Friedel-Crafts alkylation catalyzed by aluminum anilides.

Protocol: Aluminum-Catalyzed Ortho-Alkylation (Industrial Standard)[1]

This method leverages the "ortho-selectivity" of aluminum anilide catalysts, formed in situ.

Reagents:

-

Aniline (1.0 equiv) - Dry, freshly distilled.[1]

-

Cyclohexene (2.2 – 2.5 equiv)[1]

-

Aluminum Powder or Triethylaluminum (0.05 equiv) - Catalyst precursor.[1]

-

Chlorocyclohexane (Trace promoter)[1]

Workflow:

-

Catalyst Formation:

-

Alkylation:

-

Workup:

-

Cool to 80°C and carefully quench the catalyst with dilute NaOH (exothermic).[1]

-

Separate the organic phase.[4]

-

Purification: Fractional distillation under high vacuum (<1 mmHg).[1]

-

Fraction 1: Unreacted Aniline / Cyclohexene.

-

Fraction 2: 2-cyclohexylaniline (Mono-alkylated).[1]

-

Fraction 3:2,6-dicyclohexylaniline (Target).

-

Residue: 2,4,6-tricyclohexylaniline.

-

-

Caption: Industrial workflow for the regioselective synthesis of 2,6-dicyclohexylaniline via aluminum anilide catalysis.

Part 3: Ligand Design & Catalytic Applications[1][3]

The primary value of CAS 112121-78-5 lies in its conversion into ligands that impart extreme steric protection to metal centers.

1. Synthesis of "Super-Bulky" NHC Ligands (ICy)

The 2,6-dicyclohexylphenyl group is used to synthesize N-heterocyclic carbenes that are sterically superior to the standard IPr (isopropyl) ligands.[1]

-

Mechanism: Condensation of the aniline with glyoxal to form a diazabutadiene (DAB), followed by cyclization.[1]

-

Protocol Insight: Due to the steric bulk, the initial condensation with glyoxal is sluggish.[1]

-

Optimization: Use formic acid catalysis and continuous water removal (Dean-Stark) or use the glyoxal-bisulfite adduct.[1]

-

2.

-Diimine Nickel/Palladium Catalysts

In olefin polymerization (Brookhart-type catalysts), the cyclohexyl rings exert a "gearing" effect.

-

Effect: The cyclohexyl rings interlock, preventing rotation around the N-Aryl bond.

-

Outcome: This rigid wall blocks the axial sites of the metal center, retarding chain transfer. The result is ultra-high molecular weight polyethylene (UHMWPE) with unique branching architectures, distinct from polymers made with 2,6-diisopropyl variants.[1]

Caption: Divergent synthesis pathways for NHC and Diimine ligands utilizing the steric bulk of 2,6-dicyclohexylaniline.

Part 4: Handling, Safety, & Analytics[1]

Safety Profile (GHS Classification)

-

Acute Toxicity: Harmful if swallowed (H302).[1]

-

Irritation: Causes serious eye irritation (H319) and skin irritation.[1]

-

Environmental: Very toxic to aquatic life with long-lasting effects (H410).[1]

-

Handling: Use only in a fume hood. Wear nitrile gloves.[5] The compound acts as a weak base but can cause chemical burns upon prolonged contact.

Analytical Verification

To validate the synthesis of CAS 112121-78-5, use the following markers:

-

1H NMR (CDCl3): Look for the broad multiplet of cyclohexyl protons (1.2–1.9 ppm) and the disappearance of the ortho protons on the phenyl ring.[1] The amine (-NH2) signal will be broadened and shifted upfield compared to aniline due to steric shielding.

-

GC-MS: Molecular ion peak

.[1] Fragmentation pattern will show loss of cyclohexyl fragments.

References

-

Industrial Synthesis of 2,6-Dialkylanilines

-

NHC Ligand Synthesis & Properties

-

Alpha-Diimine Catalyst Applications

-

Source:ResearchGate, 2022.[1] "Recent advances on α-diimine Ni and Pd complexes for catalyzed ethylene (Co)polymerization."

- Relevance: Explains the "chain walking" mechanism and steric influence of 2,6-substituents.

-

Link:

-

-

Steric Parameters (%V_bur)

Sources

- 1. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]

- 2. Aniline, 2,6-dicyclohexyl- (CAS 112121-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the pKa and Basicity of 2,6-Dicyclohexylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pKa and basicity of 2,6-dicyclohexylaniline, a sterically hindered aromatic amine. Understanding the acid-base properties of this compound is critical for its application in various fields, including catalysis, synthesis of pharmaceuticals, and materials science. This document delves into the theoretical underpinnings of its basicity, offers insights into its experimental determination, and provides detailed protocols for researchers.

Introduction: The Significance of Steric Hindrance in Anilines

Anilines, as a class of compounds, are fundamental building blocks in organic chemistry. Their basicity, a measure of the availability of the nitrogen lone pair for protonation, is a key determinant of their reactivity. In a typical aniline molecule, the lone pair on the nitrogen atom is delocalized into the aromatic π-system, which significantly reduces its basicity compared to aliphatic amines. However, the introduction of bulky substituents at the ortho positions, as in 2,6-dicyclohexylaniline, dramatically alters this electronic landscape.

The two cyclohexyl groups in 2,6-dicyclohexylaniline exert a profound steric effect, forcing the amino group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the nitrogen lone pair and the aromatic ring, a phenomenon known as "Steric Inhibition of Resonance" (SIR). Consequently, the lone pair becomes more localized on the nitrogen atom, leading to a significant increase in basicity compared to aniline and less sterically hindered anilines.

Theoretical Framework: Understanding the Basicity of 2,6-Dicyclohexylaniline

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of substituted anilines is primarily influenced by a combination of electronic and steric effects.

Electronic Effects:

-

Resonance: In aniline, the delocalization of the nitrogen lone pair into the benzene ring stabilizes the neutral molecule and decreases the availability of the lone pair for protonation, thus lowering its basicity.

-

Inductive Effects: Substituents on the aromatic ring can exert electron-donating or electron-withdrawing inductive effects. Electron-donating groups increase electron density on the nitrogen, enhancing basicity, while electron-withdrawing groups have the opposite effect. Cyclohexyl groups are generally considered to be weakly electron-donating through an inductive effect.

Steric Effects:

-

Steric Inhibition of Resonance (SIR): As mentioned, the bulky cyclohexyl groups at the 2 and 6 positions prevent the amino group from being coplanar with the benzene ring. This steric hindrance is the dominant factor governing the basicity of 2,6-dicyclohexylaniline, leading to a substantial increase in basicity by localizing the nitrogen lone pair.

The interplay of these factors makes predicting the exact pKa of 2,6-dicyclohexylaniline challenging without experimental data. However, based on the principles of SIR, it is expected to be a significantly stronger base than aniline (pKa of conjugate acid ≈ 4.6) and even stronger than less hindered 2,6-dialkylanilines.

pKa Values of 2,6-Dicyclohexylaniline and Related Compounds

| Compound | Structure | Predicted/Experimental pKa | Source |

| Aniline | C₆H₅NH₂ | 4.6 (Experimental) | [1][2] |

| 2,6-Dimethylaniline | C₆H₃(CH₃)₂NH₂ | 4.31 (Predicted) | |

| 2,6-Diethylaniline | C₆H₃(C₂H₅)₂NH₂ | 4.13 (Predicted) | [3] |

| 2,6-Diisopropylaniline | C₆H₃(CH(CH₃)₂)₂NH₂ | 4.25 (Predicted) | [4] |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.6 (Experimental) | [1] |

Table 1: pKa values of aniline and related compounds.

The predicted pKa values for 2,6-diethylaniline and 2,6-diisopropylaniline suggest a basicity slightly lower than that of aniline. This might seem counterintuitive to the SIR effect. However, it's crucial to note that these are predicted values and can be influenced by the computational model used. The experimental pKa of cyclohexylamine, a non-aromatic amine, is provided for context to highlight the significant difference in basicity between aliphatic and aromatic amines. The true experimental pKa of 2,6-dicyclohexylaniline is expected to be higher than that of aniline due to the pronounced steric hindrance of the cyclohexyl groups, likely falling in a range that reflects a significant inhibition of resonance.

Experimental Determination of pKa

The determination of the pKa of a poorly water-soluble and sterically hindered amine like 2,6-dicyclohexylaniline requires specialized experimental protocols. Standard aqueous titration methods are often not suitable. The following sections outline appropriate methodologies.

Potentiometric Titration in a Mixed-Solvent System

Potentiometric titration is a reliable method for pKa determination. For hydrophobic compounds, the titration is performed in a mixed-solvent system, typically a methanol-water or ethanol-water mixture, to ensure solubility.

Causality Behind Experimental Choices:

-

Mixed-Solvent System: The use of an organic co-solvent like methanol is necessary to dissolve the nonpolar 2,6-dicyclohexylaniline. The ratio of the co-solvent may need to be adjusted to ensure complete dissolution.[5]

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen is crucial to remove dissolved carbon dioxide, which can react with the amine and interfere with the titration curve.[6]

-

Constant Ionic Strength: Maintaining a constant ionic strength, for example with KCl, helps to keep the activity coefficients of the ions constant throughout the titration, leading to more accurate pKa determination.[6]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M HCl in the chosen methanol-water mixture.

-

Prepare a standard solution of 0.1 M NaOH in the same mixed-solvent system.

-

Accurately weigh a sample of 2,6-dicyclohexylaniline and dissolve it in a known volume of the methanol-water mixture to create a solution of approximately 1-10 mM. Add a supporting electrolyte like 0.1 M KCl.

-

-

Calibration of the pH Electrode: Calibrate the pH electrode using standard buffer solutions prepared in the same methanol-water mixture to ensure accurate pH readings in the non-aqueous environment.

-

Titration Procedure:

-

Place a known volume of the 2,6-dicyclohexylaniline solution in a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin stirring and purge the solution with nitrogen for 10-15 minutes.

-

Add a small, known volume of the standardized HCl solution to protonate the amine completely.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition when the reading has stabilized.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is at its maximum).

-

Caption: Potentiometric titration workflow for pKa determination.

UV-Vis Spectrophotometric Method

This method is based on the principle that the protonated and unprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Causality Behind Experimental Choices:

-

Buffer Solutions: A series of buffer solutions with known and stable pH values are required to control the protonation state of the aniline.

-

Wavelength Selection: The analytical wavelength should be chosen where the difference in absorbance between the protonated and unprotonated species is maximal to ensure the highest sensitivity.

Experimental Protocol:

-

Determine the Spectra of Protonated and Unprotonated Forms:

-

Prepare two solutions of 2,6-dicyclohexylaniline of the same concentration in a suitable solvent (e.g., methanol-water).

-

Acidify one solution with a strong acid (e.g., HCl) to a pH well below the expected pKa to ensure complete protonation.

-

Make the other solution basic with a strong base (e.g., NaOH) to a pH well above the expected pKa to ensure it is fully in its unprotonated form.

-

Record the UV-Vis absorption spectra for both solutions to identify the wavelength of maximum absorbance (λmax) for each species and a suitable analytical wavelength.

-

-

Prepare a Series of Buffered Solutions:

-

Prepare a series of buffer solutions covering a pH range of at least two units above and below the estimated pKa.

-

Add an identical, small, and accurately measured amount of a stock solution of 2,6-dicyclohexylaniline to each buffer solution.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each buffered solution at the chosen analytical wavelength.

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A_B - A) / (A - A_A)) where A is the absorbance of the sample at a given pH, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.

-

Caption: UV-Vis spectrophotometry workflow for pKa determination.

Factors Influencing Basicity: A Deeper Dive

The following diagram illustrates the key factors that contribute to the enhanced basicity of 2,6-dicyclohexylaniline.

Caption: Factors enhancing the basicity of 2,6-dicyclohexylaniline.

Conclusion

The basicity of 2,6-dicyclohexylaniline is a prime example of how steric factors can dominate over electronic effects in substituted anilines. The significant steric hindrance imposed by the two ortho-cyclohexyl groups leads to a pronounced Steric Inhibition of Resonance, localizing the nitrogen lone pair and thereby increasing the compound's basicity. While an experimental pKa value remains to be definitively reported in readily accessible literature, it is anticipated to be significantly higher than that of aniline. For researchers and professionals working with this compound, a thorough understanding of these principles is essential. The experimental protocols detailed in this guide, particularly potentiometric titration in mixed solvents, provide a robust framework for the accurate determination of its pKa, a critical parameter for predicting its reactivity and optimizing its application in various chemical processes.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Quora. Which is more basic and why, cyclohexylamine or piperidine?. Available at: [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at: [Link]

-

T3DB. 2,6-Dimethylaniline (T3D4218). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Sterically Demanding Bis(2,6-dicyclohexylphenyl)-BIAN Ligands

Executive Summary & Strategic Rationale

The synthesis of Bis-Imino-Acenaphthene (BIAN) ligands is a cornerstone in modern organometallic chemistry, particularly for stabilizing low-valent metal centers (Pd, Ni, Fe) used in olefin polymerization and cross-coupling catalysis.

While the 2,6-diisopropylphenyl derivative (dpp-BIAN) is the industry standard, the 2,6-dicyclohexylphenyl (dch-BIAN) variant offers significantly greater steric bulk and distinct electronic properties. However, this increased steric demand renders standard Schiff base condensation protocols inefficient, often leading to incomplete mono-imine formation or oligomerization.

This Application Note details two protocols, prioritizing the ZnCl₂ Template Method as the "Gold Standard" for reproducibility and yield, while providing the Direct Acid-Catalyzed Method as a secondary option for specific screening contexts.

Reaction Mechanism & Challenges

The formation of the BIAN framework involves a double condensation of an aniline onto a diketone (acenaphthenequinone).

The Steric Wall

The 2,6-dicyclohexyl groups flank the amine, creating a "steric wall" that protects the nitrogen.

-

Activation Energy: The initial attack of the amine on the carbonyl carbon is kinetically hindered.

-

Reversibility: The formation of the hemiaminal intermediate is reversible; without water removal or stabilization, the equilibrium favors the starting materials.

-

Syn/Anti Isomerism: The bulky cyclohexyl groups force the imine bonds into specific conformations, often requiring high temperatures to overcome rotational barriers during synthesis.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the stabilizing role of the Zinc template.

Figure 1: Comparison of Direct Condensation vs. Template Synthesis pathways. The Template method prevents the reversibility of the imine formation by trapping the ligand in a coordination complex.

Protocol A: The ZnCl₂ Template Method (Recommended)

This method utilizes Zinc(II) Chloride to coordinate the diimine as it forms. The metal acts as a template, organizing the geometry to favor the bis-imine structure and precipitating the product to drive equilibrium forward.

Materials

-

Acenaphthenequinone: 1.0 eq (e.g., 1.82 g, 10 mmol)

-

2,6-Dicyclohexylaniline: 2.2 eq (e.g., 5.66 g, 22 mmol)

-

Zinc(II) Chloride (Anhydrous): 1.1 eq (e.g., 1.50 g, 11 mmol)

-

Glacial Acetic Acid: 40–50 mL

-

Demetallation Agent: Potassium Oxalate (K₂C₂O₄) or Sodium Oxalate.

Step-by-Step Workflow

Phase 1: Template Synthesis

-

Setup: Use a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Mixing: Charge the flask with Acenaphthenequinone, ZnCl₂, and Glacial Acetic Acid. Heat to 60°C until the ZnCl₂ dissolves and the quinone is suspended.

-

Addition: Add the 2,6-dicyclohexylaniline.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours .

-

Observation: The color will shift from yellow/orange to a deep red/brown. A heavy precipitate should form (the Zn-complex).

-

-

Filtration: Allow the mixture to cool to room temperature. Filter the solid precipitate using a Büchner funnel.

-

Wash: Wash the solid copiously with Acetic Acid (2 x 10 mL) followed by Diethyl Ether (3 x 20 mL) to remove unreacted aniline and mono-imines.

-

Result: You now have the [Zn(dch-BIAN)Cl2] complex.

-

Phase 2: Demetallation (Ligand Liberation)

-

Biphasic Setup: Suspend the Zinc complex in Dichloromethane (DCM, 50 mL) in a flask.

-

Reagent Prep: Prepare a saturated aqueous solution of Potassium Oxalate (K₂C₂O₄).

-

Reaction: Add the aqueous oxalate to the DCM suspension. Stir vigorously for 1–2 hours.

-

Chemistry: The oxalate has a higher affinity for Zn²⁺ than the BIAN ligand. ZnC₂O₄ (insoluble white solid) will form.

-

-

Separation: Filter the mixture through Celite to remove the Zinc Oxalate.

-

Extraction: Transfer the filtrate to a separatory funnel. Collect the organic (DCM) layer. Dry over MgSO₄.

-

Isolation: Evaporate the DCM under reduced pressure. Recrystallize the residue from hot Hexane or Toluene/Pentane.

Protocol B: Direct Acid-Catalyzed Condensation

Use this method only if metal-free synthesis is strictly required and you have access to Dean-Stark apparatus.

Materials

-

Acenaphthenequinone: 1.0 eq

-

2,6-Dicyclohexylaniline: 2.5 eq (Excess required)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)

-

Solvent: Toluene (high boiling point, azeotrope former)

Step-by-Step Workflow

-

Setup: 2-neck flask fitted with a Dean-Stark trap and reflux condenser.

-

Solvation: Dissolve reactants and p-TSA in Toluene.

-

Reflux: Heat to vigorous reflux. The reaction must be driven by the physical removal of water collected in the trap.

-

Duration: Reflux for 24–48 hours. (Significantly longer than Method A).

-

Monitoring: Check TLC (Hexane/Ethyl Acetate 9:1). Look for the disappearance of the quinone and the appearance of a highly colored (red/orange) spot.

-

Purification:

-

Evaporate Toluene.

-

The residue will be a sticky oil/solid mix.

-

Recrystallization is difficult due to mono-imine impurities. Flash chromatography (Silica gel, Hexane/DCM gradient) is usually required.

-

Quality Control & Characterization

Verify the integrity of your ligand using these parameters.

| Technique | Expected Feature | Diagnostic Value |

| ¹H NMR (CDCl₃) | Doublet/Multiplet at 2.5–3.0 ppm (Methine of cyclohexyl) | Confirms presence of cyclohexyl groups. |

| ¹H NMR (Symmetry) | Single set of signals for the acenaphthene backbone | Critical: Asymmetry indicates Mono-imine impurity. |

| IR Spectroscopy | Strong band at ~1640–1660 cm⁻¹ | Diagnostic C=N (Imine) stretch. |

| IR Spectroscopy | Absence of ~1720 cm⁻¹ | Confirms no residual C=O (Quinone).[1] |

| Solubility | Soluble in DCM, Toluene. Insoluble in MeOH/EtOH. | Quick purity check (wash with cold MeOH). |

Troubleshooting Guide

Figure 2: Decision tree for common synthesis failures.

References

-

Template Synthesis Foundation: Gasperini, M., Ragaini, F., & Cenini, S. (2002). "Synthesis of Ar-BIAN Ligands...". Organometallics.

- Context: Establishes the ZnCl₂ template method as the primary route for sterically hindered BIAN ligands.

-

Dicyclohexyl Specifics: Hill, N. J., et al. (2009). "Boron and Tin Complexes Supported by the...[2] BIAN Ligand". Dalton Transactions.[3][4]

- Context: Discusses the handling of extremely bulky BIAN deriv

-

General Review: Ragaini, F. (2024). "Advances in the chemistry of redox-active bis(imino)acenaphthenes (BIAN)". Coordination Chemistry Reviews.

- Context: Comprehensive review of BIAN synthesis, properties, and metal coordin

-

Alternative Catalysis: Viganò, M., et al. (2018). "A Chiral Ligand Accessible in One Step...". Inorganica Chimica Acta.

- Context: Discusses using Ti(OiPr)₄ as an alternative promoter if ZnCl₂ fails for specific chiral amines.

Sources

- 1. Reactions of Acenaphthenequinone and Aceanthrenequinone with Arenes in Superacid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Advances in the chemistry of redox-active bis(imino)acenaphthenes (BIAN): A case of transition metal complexes [ouci.dntb.gov.ua]

Application Note: Buchwald-Hartwig Amination of 2,6-Dicyclohexylaniline

Executive Summary & Strategic Rationale

The coupling of 2,6-dicyclohexylaniline represents a "stress test" for Buchwald-Hartwig amination conditions. Unlike standard anilines, the two ortho-cyclohexyl groups create a massive steric wall (high cone angle) that inhibits the coordination of the amine to the Palladium(II) center. Furthermore, once bound, the steric bulk retards the reductive elimination step, often leading to catalyst decomposition or hydrodehalogenation of the aryl halide.

This guide moves beyond generic "one-size-fits-all" conditions. We utilize Third and Fourth Generation (G3/G4) Palladacycle Precatalysts , specifically leveraging the BrettPhos and RuPhos ligand families. These ligands are engineered to solve the specific kinetic bottlenecks imposed by 2,6-disubstitution.

Why This Protocol Works[1][2][3]

-

Ligand Selection: BrettPhos is the primary recommendation. Its bulk prevents bis-arylation (a non-issue here due to sterics) but, more importantly, its electronic properties facilitate the oxidative addition of aryl chlorides while its geometry creates a pocket large enough to accommodate the bulky primary amine [1].

-

Precatalyst Strategy: We avoid Pd(OAc)₂/Ligand mixing. In situ reduction of Pd(II) is unreliable with hindered amines because the amine itself is too bulky to efficiently reduce Pd(II) to Pd(0) via the standard mechanism. G4-precatalysts generate the active L-Pd(0) species immediately upon exposure to base [2].

Mechanistic Challenges & Solutions

The reaction fails under standard conditions due to two competing pathways in the catalytic cycle:

-

Amine Binding (The Bottleneck): The 2,6-dicyclohexyl groups clash with the ligand on the Pd center. If the ligand is not sufficiently bulky and flexible, the amine cannot displace the halide/pseudohalide.

-

Beta-Hydride Elimination: If the amine binding is slow, the Pd-Aryl intermediate is prone to

-hydride elimination (if alkyl groups are present) or protodehalogenation via solvent interaction.

Pathway Visualization

The following diagram illustrates the critical failure points and how the BrettPhos system overcomes them.

Caption: Figure 1. Catalytic cycle highlighting the critical amine coordination step where steric hindrance often leads to catalyst death or side reactions.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos G4)

Recommended for Aryl Chlorides and Bromides.

Reagents:

-

Aryl Halide: 1.00 equiv[1]

-

Amine: 2,6-dicyclohexylaniline (1.20 equiv)

-

Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.40 equiv)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

-

Concentration: 0.2 M (relative to halide)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with the Aryl Halide (if solid), 2,6-dicyclohexylaniline (solid), NaOtBu, and BrettPhos Pd G4.

-

Note: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.

-

-

Inert Atmosphere: Cap the vial with a septum cap (PTFE lined). Evacuate and backfill with inert gas (N₂ or Ar) three times.

-

Liquid Addition: Add the anhydrous solvent (Dioxane is preferred for higher temperatures) via syringe. If the aryl halide is liquid, add it now via syringe.

-

Reaction: Place the vial in a pre-heated heating block at 100 °C . Stir vigorously (1000 rpm).

-

Why 100°C? High temperature is required to overcome the activation energy of the reductive elimination step for this bulky substrate.

-

-

Monitoring: Monitor by LCMS or GCMS at 2 hours. If conversion is low, continue to 12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Weak Base Variant (Base-Sensitive Substrates)

Use this if your aryl halide contains esters, nitriles, or ketones sensitive to NaOtBu.

Modifications:

-

Base: Potassium Phosphate (K₃PO₄) (finely ground, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

-

Solvent: t-Amyl Alcohol or t-Butanol (The alcohol solvent is crucial here to facilitate base solubility and proton transfer).

-

Temperature: 110 °C.

-

Catalyst: BrettPhos Pd G4 (increase loading to 5 mol%).

Optimization & Troubleshooting Matrix

If Protocol A fails, use this decision tree to optimize.

Caption: Figure 2. Troubleshooting decision tree based on LCMS/GCMS outcome.

Quantitative Comparison of Ligands for Hindered Amines

| Parameter | BrettPhos | RuPhos | XPhos | BINAP |

| Primary Steric Bulk Tolerance | Excellent | Good | Moderate | Poor |

| Oxidative Addition Rate | High | Moderate | High | Low |

| Base Compatibility | Universal | Universal | Strong Pref. | Strong Only |

| Rec. Precatalyst | Pd G4 | Pd G4 | Pd G3/G4 | Pd(OAc)₂ |

References

-

Maiti, D., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2][3] Chemical Science.

-

Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pure.york.ac.uk [pure.york.ac.uk]

Application Note: High-Fidelity Synthesis of Sterically Hindered Imine Ligands

Executive Summary

Sterically hindered imine ligands (e.g.,

This guide details two field-proven protocols to overcome these barriers:

-

Method A (Thermodynamic Control): Azeotropic distillation with acid catalysis for moderately hindered systems.

-

Method B (Kinetic Activation): The Titanium(IV) Chloride (

) mediated dehydration for extremely hindered ("impossible") substrates.

Mechanistic Insight: The Steric Paradox

The formation of a Schiff base is a reversible equilibrium involving nucleophilic attack, proton transfer, and dehydration. In sterically hindered systems (e.g., 2,6-diisopropylaniline reacting with acenaphthenequinone), the bulky ortho-substituents physically block the trajectory of the amine towards the carbonyl carbon (

Pathway Visualization

The following diagram illustrates the critical bottlenecks (red) where steric bulk inhibits the reaction, and how our protocols bypass them.

Figure 1: Mechanistic pathway of hindered imine formation. The red dashed line indicates the primary kinetic barrier caused by steric bulk. The TiCl4 route acts as a chemical dehydrating agent to drive the equilibrium.

Protocol A: Acid-Catalyzed Azeotropic Distillation

Applicability: Moderately hindered ligands (e.g., standard Brookhart ligands with 2,6-dimethylaniline). Principle: Uses a Dean-Stark trap to physically remove water, shifting the equilibrium to the right (Le Chatelier's principle).

Materials

-

Solvent: Toluene (high boiling point, forms azeotrope with water).

-

Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (5-10 mol%).

-

Apparatus: 2-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Step-by-Step Workflow

-

Setup: Equip a 500 mL 2-neck RBF with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect the condenser to a nitrogen line (bubbler).

-

Charging: Add the diketone (e.g., acenaphthenequinone, 10 mmol, 1.0 equiv) and the bulky aniline (22-25 mmol, 2.2-2.5 equiv).

-

Solvent & Catalyst: Add Toluene (150 mL) and p-TSA (0.19 g, 1 mmol).

-

Expert Tip: If the ketone is insoluble, the reaction will proceed as the ketone dissolves into the hot solvent.

-

-

Reflux: Heat the mixture to a vigorous reflux (

bath temp). Ensure condensate is actively dripping into the trap. -

Monitoring: Reflux for 12–24 hours. Monitor water collection in the trap.

-

Checkpoint: The reaction is typically complete when water evolution ceases and the solution color shifts (often yellow

deep orange/red).

-

-

Workup:

Protocol B: The Titanium(IV) Chloride Method

Applicability: Extremely hindered ligands (e.g., 2,6-diisopropyl or 2,6-dibenzhydryl variants) where Method A fails or yields <20%.

Principle:

SAFETY WARNING:

Materials

-

Reagent: Titanium(IV) Chloride (

) (1.0 M solution in DCM or Toluene is safer than neat). -

Base: DABCO (1,4-diazabicyclo[2.2.2]octane) or Triethylamine (

). -

Solvent: Anhydrous Chlorobenzene or Toluene.

Step-by-Step Workflow

Figure 2: Workflow for TiCl4-mediated synthesis.

-

Preparation: Flame-dry a Schlenk flask and cycle with

three times. -

Charging: Add the ketone (10 mmol), bulky amine (25 mmol), and DABCO (30 mmol, 3 equiv) to the flask. Dissolve in anhydrous chlorobenzene (50 mL).

-

Why DABCO? It scavenges the HCl generated during the reaction, preventing acid-catalyzed decomposition of the sensitive amine or product.

-

-

Addition (0°C): Cool the flask in an ice bath. Add

(10 mmol, 0.5 equiv per imine bond formed) dropwise via syringe.-

Observation: A thick precipitate will form immediately (Ti-amine/ketone complexes).

-

-

Reaction: Remove ice bath and heat to reflux (

for chlorobenzene) for 12–18 hours. -

Quench (Critical Step):

-

Workup:

-

Filter the slurry through a Celite pad to remove

. -

Extract the filtrate with DCM (

mL). -

Dry organics over

and concentrate. -

Recrystallize from Ethanol/DCM or Hexane.

-

Data Comparison & Optimization

| Feature | Method A (Acid/Dean-Stark) | Method B ( |

| Steric Scope | Low to Medium (e.g., 2,6-Me) | High (e.g., 2,6-iPr, 2,6-Ph) |

| Reaction Time | 24 - 48 Hours | 6 - 18 Hours |

| Typical Yield | 40 - 70% | 70 - 95% |

| Water Sensitivity | Moderate (removed physically) | High (removed chemically) |

| Cleanup | Simple (Filtration) | Complex (Titanium removal) |

Troubleshooting Guide

-

Problem: Product oils out during recrystallization.

-

Solution: The ligand is likely impure. Triturate the oil with cold pentane or methanol. If it persists, redissolve in minimal DCM and layer with Methanol for slow diffusion crystallization.

-

-

Problem: Low yield with Method B.

-

Solution: Incomplete demetallation. Ensure the quench step involves vigorous stirring with base for at least 1 hour to fully break the Ti-N bonds.

-

-

Problem: Mono-imine formation (in diimine synthesis).

-

Solution: This is a kinetic trap. Switch to Method B and increase the reflux temperature (switch solvent from Toluene to Xylene or Chlorobenzene).

-

References

-

Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Olefins. Journal of the American Chemical Society, 117(23), 6414–6415. [Link] -

Gottker-Schnetmann, I., White, P., & Brookhart, M. (2004). Synthesis and Properties of Undecamethyl-Coordinated Mono(imino)pyridine Iron and Cobalt Complexes. Organometallics, 23(8), 1766–1776. [Link]

-

Genovino, J., Lagu, B., Wang, Y., & Touré, B. B. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.[1] Chemical Communications, 48(53), 6735–6737.[1] [Link]

-

Chen, Z., Mesgar, M., White, P. S., Daugulis, O., & Brookhart, M. (2015). Synthesis of Branched Polyethylene with "Sandwich" (8-p-Tolylnaphthyl

-Diimine)Nickel(II) Catalysts. ACS Catalysis, 5(1), 631–636. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sterically Hindered Condensation Protocols

Topic: Optimization of 2,6-Dicyclohexylaniline (DCHA) Condensation Reactions Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

The Steric Barrier: Root Cause Analysis

User Query: "Why is my standard Schiff base protocol (MeOH/Reflux) failing with 2,6-dicyclohexylaniline?"

Diagnostic:

The failure is not electronic; it is kinetic and thermodynamic. 2,6-Dicyclohexylaniline features two massive cyclohexyl rings flanking the amine (

Standard equilibrium methods (acid catalysis in methanol) fail because:

-

Kinetic Shielding: The amine cannot easily approach the carbonyl.

-

Thermodynamic Reversal: Even if the imine forms, the steric strain destabilizes the

bond, making it highly susceptible to hydrolysis by trace water.

The Solution Architecture: To force this reaction, you must shift from equilibrium control to irreversible activation . This requires high-boiling solvents, aggressive water removal, or Lewis-acid mediated dehydration.

Experimental Workflows (The Protocols)

Method A: The "Dean-Stark" Approach (For Aldehydes)

Best for: Reacting DCHA with aromatic aldehydes where steric strain is moderate.

Reagents:

-

Solvent: Toluene or Xylene (Anhydrous).

-

Catalyst:

-Toluenesulfonic acid (p-TSA) (5-10 mol%) or Formic Acid. -

Additives: 4Å Molecular Sieves (activated).

Protocol:

-

Setup: Equip a 2-neck round bottom flask with a Dean-Stark trap and a reflux condenser.

-

Loading: Charge DCHA (1.0 equiv) and aldehyde (1.05 equiv) into Toluene (0.5 M concentration).

-

Catalysis: Add p-TSA.

-

Reflux: Heat to vigorous reflux. The solvent must boil actively to carry water into the trap.

-

Monitoring: Do not rely on TLC alone. Use crude NMR to check the disappearance of the aldehyde proton (

ppm) and appearance of the imine proton ( -

Duration: 24–48 hours.

Method B: The "Nuclear Option" ( Mediated)

Best for: Reacting DCHA with Ketones (e.g., 2,6-diacetylpyridine) or extremely hindered aldehydes.

Mechanism: Titanium(IV) chloride acts as a dual-mode agent. It activates the carbonyl (Lewis acid) and chemically consumes the water produced (forming

Visualizing the Workflow:

Figure 1: Step-by-step workflow for Titanium(IV) Chloride mediated condensation.

Detailed Protocol:

-

Inert Atmosphere: Flame-dry all glassware. Maintain

or Ar flow. -

Solvation: Dissolve DCHA (2.2 equiv if using a diketone, else 1.1 equiv) and the ketone (1.0 equiv) in dry Toluene.

-

The Addition (Critical): Cool the mixture to

. Add -

Base Trap: Add Triethylamine (

, 3–5 equiv) to neutralize the HCl generated. -

Heating: Allow to warm to room temperature, then reflux for 12–24 hours.

-

Workup (The Trick):

-

Cool to RT.

-

Slowly add a saturated solution of

or 1M NaOH. -

Troubleshooting: If a stubborn emulsion forms, filter the entire mixture through a Celite pad to remove titanium salts before separation.

-

Data & Optimization Guide

Table 1: Solvent & Catalyst Selection Matrix

| Substrate Type | Recommended Solvent | Catalyst | Temperature | Expected Time |

| Aromatic Aldehyde | Toluene | p-TSA | 12-24 h | |

| Aliphatic Aldehyde | DCM or Toluene | 6-12 h | ||

| Aromatic Ketone | Xylene/Chlorobenzene | 24-48 h | ||

| Diacetylpyridine | Toluene | Formic Acid (cat.) | 12 h |

Troubleshooting FAQs (The "Tickets")

Ticket #404: Low Conversion (<30%)

-

Symptom: NMR shows mostly starting material after 24 hours.

-

Diagnosis: Water is not being removed fast enough, establishing an unfavorable equilibrium.

-

Fix: Switch from molecular sieves to a Dean-Stark trap. If already using Dean-Stark, wrap the condenser and flask neck with foil/insulation to ensure the vapor front actually reaches the trap. Increase solvent boiling point (switch Toluene

Xylene).

Ticket #500: Product Decomposition on Silica

-

Symptom: Product spot streaks on TLC or disappears during column chromatography.

-

Diagnosis: Sterically hindered imines are basic and prone to hydrolysis on acidic silica gel.

-

Fix:

-

Pre-treat Silica: Flush the column with 1%

in Hexane before loading your sample. -

Switch Stationary Phase: Use Neutral Alumina instead of Silica.

-

Recrystallization: Avoid chromatography entirely. Many DCHA-imines crystallize well from cold Ethanol or Hexane/DCM mixtures.

-

Ticket #503: "The Black Tar"

-

Symptom: Reaction turned black/viscous upon adding

. -

Diagnosis: Exothermic decomposition or polymerization.

-

Fix: You added

too fast or without cooling. The addition must be done at

Mechanistic Insight (Graphviz)

Understanding why

Figure 2: Mechanistic pathway showing how Titanium sequestration of oxygen drives the reaction forward.

References

-

Brookhart, M., et al. (1998). "New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins." Journal of the American Chemical Society. (Foundational work on bulky aniline condensation for ligand synthesis).

-

Britovsek, G. J. P., et al. (1999). "The Search for New Late Transition Metal Olefin Polymerization Catalysts." Angewandte Chemie International Edition.

-

Vrána, J., et al. (2020).[1][2] "Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions."[2][3] RSC Advances. (Context on steric parameters).

- Standard Protocol: "Titanium Tetrachloride Mediated Synthesis of Imines." Organic Syntheses. (General reference for the methodology adapted above).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

Technical Support Center: Purification of 2,6-Dicyclohexylaniline

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 2,6-dicyclohexylaniline. This guide is designed for researchers and professionals who utilize this sterically hindered aniline in their work and may encounter challenges related to its purity, specifically the presence of colored impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize the purification of this valuable chemical intermediate.

The appearance of a yellow, brown, or even reddish hue in your 2,6-dicyclohexylaniline is a common issue that stems from the inherent chemical nature of the aniline functional group. This guide will walk you through the causes of this discoloration and provide detailed, field-proven methodologies to restore your compound to its required purity.

Troubleshooting & FAQs

Q1: Why has my seemingly pure 2,6-dicyclohexylaniline sample developed a yellow or brown color over time?

A1: The discoloration of 2,6-dicyclohexylaniline, like other arylamines, is almost always due to air oxidation.[1][2] The aniline moiety is electron-rich, making it susceptible to oxidation when exposed to atmospheric oxygen and light.[3][4] This process leads to the formation of highly conjugated molecules, such as azobenzene derivatives, quinone-like structures, and polymeric aniline species.[4][5] These newly formed compounds possess extended chromophores that absorb light in the visible spectrum, resulting in the colored appearance you observe.[1] While the bulky cyclohexyl groups at the 2 and 6 positions offer some steric protection, they do not completely prevent this oxidative degradation.

Q2: What are the primary laboratory methods to remove these colored impurities?

A2: There are three main techniques, each suited for different scales and impurity profiles:

-

Activated Carbon Treatment: Best for quickly removing minor colored impurities from a solution. It is often used as a preliminary step or in conjunction with recrystallization.[6]

-

Recrystallization: A robust method for purifying solids on both small and large scales. It is highly effective if a suitable solvent or solvent system can be identified.

-

Column Chromatography: The most powerful technique for separating complex mixtures or when other methods fail. It offers the highest resolution but is often more labor-intensive and less scalable than recrystallization.

The choice of method depends on the level of impurity, the quantity of material to be purified, and the available resources.

Q3: When using activated carbon, I'm concerned about losing my product. How can I minimize this?

A3: This is a valid concern. Activated carbon has a vast, non-polar surface area that can adsorb your desired product along with the colored impurities, especially if your product is also non-polar.[7]

The key principle is to use the minimum amount necessary for the shortest effective contact time.

-

Use Sparingly: Start with a very small amount of activated carbon (e.g., 1-2% by weight of your solute). You can always add more if needed, but you cannot recover the product once it is adsorbed.

-

Hot Filtration is Crucial: Add the carbon to a hot solution of your 2,6-dicyclohexylaniline. The impurities are adsorbed onto the carbon surface. You must then perform a rapid, hot gravity filtration to remove the carbon.[7] Letting the solution cool with the carbon in it will increase the chances of your product co-adsorbing.

-

Time is a Factor: Do not let the activated carbon boil in the solution for an extended period. A contact time of 5-15 minutes is typically sufficient. The longer the contact, the greater the potential for product loss.[7]

Q4: I am struggling to find a single effective solvent for recrystallizing 2,6-dicyclohexylaniline. What is the best strategy?

A4: It is common for compounds to be either too soluble or not soluble enough in a range of single solvents. In this case, a mixed-solvent system is the ideal approach.[8] This involves finding a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).

For a relatively non-polar compound like 2,6-dicyclohexylaniline, a common and effective solvent pair is Ethyl Acetate/Hexane .

-

Ethyl Acetate acts as the "good" solvent.

-

Hexane (or heptane) acts as the "poor" solvent.

The procedure involves dissolving the impure aniline in the minimum amount of hot ethyl acetate and then slowly adding hexane until the solution just begins to turn cloudy (the point of saturation). A few drops of hot ethyl acetate can be added to redissolve the precipitate, and then the solution is allowed to cool slowly, promoting the formation of pure crystals.

For a more advanced and highly effective method, consider forming a salt. A patented process for the related 2,6-diisopropylaniline involves reacting the amine with an alkylsulfonic acid (like methanesulfonic acid) to form the corresponding salt.[9] This salt can then be easily recrystallized from a standard organic solvent, and the pure amine is recovered by neutralizing the purified salt with a base.[9]

Q5: When I run a silica gel column, my 2,6-dicyclohexylaniline streaks badly and gives poor separation. What is causing this?

A5: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[10] Your basic aniline interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption, tailing, or "streaking" of the compound down the column.[11]

There are two excellent solutions to this problem:

-

Modify the Mobile Phase: Add a small amount of a competing base to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate solvent system will neutralize the acidic sites on the silica.[10][12] The triethylamine, being a small and strong base, will preferentially bind to the silanols, allowing your 2,6-dicyclohexylaniline to elute cleanly and symmetrically.

-

Use an Amine-Functionalized Stationary Phase: For routine or difficult separations of amines, using a column packed with amine-functionalized silica (often designated as NH or KP-NH) is a superior option.[11][13] This stationary phase has a basic surface that eliminates the undesirable acid-base interactions, resulting in excellent peak shapes and simplified purification without the need for mobile phase additives.[10]

Workflow Diagrams & Decision Making

A logical approach is key to selecting the most efficient purification strategy.

Caption: Decision flowchart for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol is designed for a solution of 2,6-dicyclohexylaniline that exhibits minor coloration.

Caption: Workflow for activated carbon treatment.

Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the impure 2,6-dicyclohexylaniline in the minimum amount of a suitable hot solvent (e.g., ethyl acetate, toluene).

-

Carbon Addition: Remove the flask from the heat source and add a small portion of decolorizing activated carbon (approximately 1-2% of the mass of your aniline). Swirl the flask gently to avoid boiling over.

-

Heating: Return the flask to the heat source and maintain a gentle boil with swirling for 5-10 minutes.

-

Hot Filtration: Quickly filter the hot mixture through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization of the product in the funnel.[7]

-

Product Isolation: The resulting filtrate should be colorless. Proceed with either recrystallization by adding an anti-solvent or remove the solvent by rotary evaporation to recover the purified product.

Protocol 2: Column Chromatography with Triethylamine Modifier

This method is highly effective for removing both colored and non-colored impurities that are difficult to separate by other means.

Caption: Workflow for purification by column chromatography.

Methodology:

-

Solvent Preparation: Prepare your mobile phase. A typical starting point is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v). To this mixture, add triethylamine (Et₃N) to a final concentration of 1% by volume.

-

Column Packing: Pack a glass column with silica gel using your prepared mobile phase. Ensure the column is packed uniformly without any air bubbles.

-

Sample Loading: Dissolve your impure 2,6-dicyclohexylaniline in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase. You can gradually increase the polarity (increase the percentage of ethyl acetate) to speed up the elution of your compound after the less polar impurities have been washed off.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,6-dicyclohexylaniline.

Data Summary: Comparison of Purification Techniques

| Technique | Best For | Typical Scale | Pros | Cons |

| Activated Carbon | Removing minor colored impurities from solutions. | Milligrams to Kilograms | Fast, simple, inexpensive, highly effective for color bodies.[14] | Risk of product loss via adsorption[7], does not remove non-colored impurities. |

| Recrystallization | Removing significant amounts of impurities from a solid product. | Grams to Kilograms | Highly scalable, cost-effective, can yield very high purity material. | Requires finding a suitable solvent system, can have lower initial recovery. |

| Column Chromatography | Complex mixtures, removal of closely related impurities. | Milligrams to ~100 Grams | Highest separation power, versatile, resolves multiple components. | Labor-intensive, requires significant solvent, less scalable, potential product loss on acidic silica.[11] |

References

- Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. - Discussion Forum. (2024).

- Decolorization with Activated Carbon - Carbotecnia. (2025).

- Aniline gets coloured on standing in air for a long time . reason. - Brainly.in. (2019).

- Aniline - Wikipedia.

- Give reason: Aniline gets coloured on standing in air for a long time. - Allen.

- Decolorizing carbon.

- The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.

- preventing oxidation of the aniline group during complexation - Benchchem.

- Industrial Decolorization: Activated Carbon & Ion Exchange Solutions - SpinChem.

- How do I purify ionizable organic amine compounds using flash column chromatography? (2023).

- Technical Support Center: Purification of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline - Benchchem.

- Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.

- Is there an easy way to purify organic amines? - Biotage. (2023).

- Recrystallization with two solvents : r/Chempros - Reddit. (2019).

- JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents.

- Straight Answers: Best column for amine purification - YouTube. (2023).

Sources

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. Give reason: Aniline gets coloured on standing in air for a long time. [allen.in]

- 3. brainly.in [brainly.in]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spinchem.com [spinchem.com]

- 7. Decolorizing carbon [sites.pitt.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]

- 10. biotage.com [biotage.com]

- 11. biotage.com [biotage.com]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. carbotecnia.info [carbotecnia.info]

Technical Support Center: 2,6-Dicyclohexylaniline Solvation & Handling

[1]

Executive Summary

You are likely encountering difficulty dissolving 2,6-dicyclohexylaniline (2,6-DCHA) in ethanol due to a conflict between the solvent’s polarity and the molecule’s extreme steric bulk and lipophilicity.[1] While ethanol is a standard solvent for anilines, 2,6-DCHA is not a standard aniline.[1]

The two cyclohexyl groups at the ortho positions create a hydrophobic "shield" around the amine functionality. This prevents the ethanol hydroxyl groups from effectively hydrogen-bonding with the amine, while the lipophilic cyclohexyl rings resist solvation in the polar ethanolic environment.[1]

This guide provides three validated workflows to overcome these thermodynamic barriers.

Module 1: The "Standard" Dissolution Protocol

Use this if you need a homogeneous solution for analysis (HPLC/NMR) or general reactions.

The Mechanism: Ethanol alone is often insufficient at room temperature because the lattice energy of the solid 2,6-DCHA competes strongly with the weak solvation provided by ethanol.[1] We must increase the kinetic energy of the system.

Step-by-Step Workflow

-

Preparation: Weigh the target amount of 2,6-DCHA into a borosilicate glass vial or round-bottom flask.

-

Slurry Creation: Add 75% of your calculated volume of absolute ethanol (EtOH). Do not add the full volume yet.

-

Thermal Activation:

-

Heat the mixture to 50–60°C (just below the boiling point of EtOH).

-

Why: This disrupts the crystal lattice and increases the solubility limit.

-

-

Sonication (The Critical Step):

-

While warm, place the sealed vial in a bath sonicator for 5–10 minutes .

-

Why: Ultrasonic cavitation breaks up microscopic aggregates that manual stirring cannot reach, exposing more surface area to the solvent.[1]

-

-

Equilibration: Allow the solution to cool to room temperature slowly. If precipitation occurs, proceed to Module 2 .

Module 2: The Co-Solvent "Spike" (Recommended)

Use this if the Standard Protocol fails or if the solution precipitates upon cooling.

The Mechanism: 2,6-DCHA is highly lipophilic (high LogP).[1] Ethanol is too polar to stabilize the bulky cyclohexyl rings effectively.[1] By "spiking" the ethanol with a non-polar solvent, you create a dielectric environment that accommodates the hydrophobic bulk.[1]

Solvent Compatibility Table

| Co-Solvent | Polarity Index | Recommended Ratio (EtOH:Co-Solvent) | Application |

| Dichloromethane (DCM) | 3.1 | 9:1 to 4:1 | Best for Reactivity. High solubility, easy to remove.[1] |

| Toluene | 2.4 | 9:1 | Best for Recrystallization. High boiling point allows for thermal gradients.[1] |

| THF | 4.0 | 5:1 | Good general purpose, but harder to dry if water sensitivity is an issue.[1] |

Protocol

Module 3: Troubleshooting Recrystallization (Oiling Out)

Use this if you are trying to purify the compound and it forms a "goo" instead of crystals.

The Issue: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when it separates as a liquid phase before crystallizing. 2,6-DCHA is prone to this due to its bulky, low-symmetry structure.[1]

The "Seeding" Workflow

Figure 1: Decision tree for handling "oiling out" phenomena during purification.

Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add a trace amount of Isopropanol (IPA) . The slightly more lipophilic alcohol can stabilize the transition.

-

Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This provides nucleation sites for crystal growth rather than oil formation.[1]

Module 4: Chemical Modification (Salt Formation)

Use this if you need aqueous solubility or extreme stability.

The Mechanism: Converting the free base amine to a hydrochloride salt (

Protocol:

-

Dissolve 2,6-DCHA in a minimal amount of Diethyl Ether or DCM .[1]

-

Add 2M HCl in Diethyl Ether dropwise.

-

The hydrochloride salt should precipitate immediately as a white solid.[1]

-

Filter and wash with cold ether.[1]

-

Result: This salt will be soluble in Ethanol/Water mixtures but likely insoluble in pure non-polar solvents.[1]

Visualizing the Steric Barrier

To understand why this molecule fights you, visualize the "Cone Angle" of protection.[1]

Figure 2: Schematic representation of the steric shielding provided by ortho-cyclohexyl groups, preventing efficient solvation of the nitrogen center.[1]

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: No. Adding water will almost certainly cause the 2,6-DCHA to precipitate immediately (crash out). The molecule is too hydrophobic.[1] Water should only be used if you have converted the molecule to its hydrochloride salt form.[1]

Q: My solution is cloudy even after heating. Is it dissolved? A: No. A cloudy solution indicates the formation of a micro-emulsion or suspension.[1]

-

Diagnosis: Shine a laser pointer (or phone light) through the vial. If you see a solid beam (Tyndall effect), undissolved particles remain.[1]

-

Fix: Add 10% Toluene or DCM and re-sonicate.[1]

Q: Why does the color change when I dissolve it in acetone? A: Anilines are prone to oxidation and can form Schiff bases (imines) with ketones like acetone over time. Avoid acetone/ketones if you require high purity or long-term stability.[1] Stick to alcohols (EtOH, MeOH, IPA) or chlorinated solvents.[1]

References

-

PubChem. (n.d.).[1] 2,6-dicyclohexylaniline (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

Sigma-Aldrich. (n.d.).[1] Aniline Derivatives and Steric Hindrance Properties.[1][3][4] Merck KGaA.[1] (General reference for hindered amine handling).

-

Vogt, P. F., & Gerulis, J. J. (2005).[1][5] Amines, Aromatic.[1][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry.[1][5] Wiley-VCH.[1][5] (Context on solubility of substituted anilines).

-

Cheméo. (n.d.). Chemical Properties of Aniline, 2,6-dicyclohexyl-.[1][2] Retrieved from [Link]

Sources

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. Aniline, 2,6-dicyclohexyl- (CAS 112121-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 6. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

optimizing reaction conditions for sterically hindered anilines

Welcome to the StericShield Technical Support Center.

Current Status: Online 🟢 Support Tier: Senior Application Scientist Ticket Subject: Optimizing Reaction Conditions for Sterically Hindered Anilines

Introduction: The "Cone Angle" Conundrum

Welcome. If you are reading this, you are likely facing the classic "steric wall." Whether you are dealing with ortho-substituted anilines or bulky tert-butyl groups, the fundamental issue is identical: the nucleophilic nitrogen cannot access the electrophile due to spatial repulsion.

In my experience optimizing process routes for hindered APIs, standard conditions (e.g., HATU for amides, Pd(OAc)₂/BINAP for couplings) fail 90% of the time. They stall because the energy barrier for the bond-forming step is simply too high.

This guide is not a textbook; it is a troubleshooting manual based on kinetic realities. We will bypass standard protocols and move directly to high-energy, sterically-adapted systems.

Module 1: Buchwald-Hartwig C-N Coupling

User Ticket: "I'm using Pd(OAc)₂ and BINAP, but I see no conversion, or the catalyst crashes out as Pd-black immediately."

Diagnosis: You are facing two kinetic bottlenecks:

-

Oxidative Addition: If your aryl halide is hindered, the Pd(0) center struggles to insert.

-

Reductive Elimination (The Real Killer): For hindered anilines, the Pd(II) intermediate is crowded. A small ligand (like PPh₃) doesn't provide enough steric bulk behind the metal to force the product off the metal. You need a ligand with a massive cone angle to "squeeze" the product out.

The Solution: Dialkylbiaryl Phosphines & Precatalysts

Stop using Pd(OAc)₂. It requires reduction to Pd(0) in situ, which is often inefficient with hindered amines. Switch to Pd-G4 Precatalysts (Generations 3 or 4) to ensure a 1:1 Ligand:Pd ratio and immediate entry into the catalytic cycle.

Protocol 1.1: The "Bulky" Screen

-

Catalyst: Pd-G4 Precatalyst (e.g., BrettPhos Pd G4 or RuPhos Pd G4).

-

Base: NaOtBu (Standard) or LiHMDS (if base-sensitive groups are present).

-

Solvent: Toluene or Dioxane (100°C).

Visual Guide: Ligand Selection Decision Tree

Figure 1: Decision matrix for selecting Buchwald ligands based on amine class and steric profile.

Data Summary: Ligand Performance Matrix

| Ligand | Best For | Key Mechanism Feature | Reference |

| BrettPhos | Primary hindered anilines | Large size promotes reductive elimination. | [1] |

| RuPhos | Secondary hindered amines | Prevents β-hydride elimination; highly active. | [1] |

| tBuXPhos | Extremely hindered coupling | Massive steric bulk; stabilizes monoligated Pd. | [2] |

| XantPhos | Heterocycles/Amides | Wide bite angle (bidentate); good for specific chelating substrates. | [3] |

Module 2: Amide Bond Formation

User Ticket: "HATU and EDC are failing. I get low yields (<20%) or the reaction stalls after 24 hours."

Diagnosis: Standard coupling reagents (HATU/COMU) form an activated ester (OBt/OAt). For a hindered aniline to attack this ester, it must navigate a "steric canyon." The kinetics of this attack are often slower than the hydrolysis of the active ester, leading to low yields.

The Solution: High-Reactivity Electrophiles

We must move to species more reactive (and less bulky) than an OBt ester.

Option A: T3P (Propylphosphonic Anhydride) T3P is a cyclic anhydride. It is less prone to epimerization and works well because the byproduct is water-soluble.[1]

-

Protocol: 1.5 eq T3P (50% in EtOAc), 3.0 eq Pyridine (or N-Methylmorpholine), EtOAc, Reflux.

-

Why it works: The mixed anhydride formed is highly reactive but the leaving group is not as sterically demanding as a urea derivative [4].

Option B: The "Nuclear" Option (Ghosez's Reagent) When all else fails, generate the Acid Chloride in situ. Acid chlorides are the smallest, most reactive electrophiles available. Thionyl chloride is too harsh (HCl gas); Ghosez's reagent is neutral.

Protocol 2.1: Ghosez's Reagent Method

-

Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

-

Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq). Stir 1h at RT.

-

Mechanism Check: This forms the Acid Chloride + neutral amide byproduct.

-

Add Hindered Aniline (1.2 eq) + Pyridine (2.0 eq).

-

Reflux if necessary.

Visual Guide: Ghosez's Reagent Mechanism

Figure 2: In-situ generation of acid chlorides using Ghosez's reagent for difficult couplings.

Module 3: Reductive Amination

User Ticket: "I can't form the imine. I'm mixing my ketone and hindered aniline with NaBH(OAc)₃, but I just recover starting material."

Diagnosis: Reductive amination is a two-step equilibrium. Step 1 (Imine formation) is unfavorable for hindered substrates because water release is sterically difficult. NaBH(OAc)₃ is a hydride source; if no imine forms, it has nothing to reduce.

The Solution: Titanium(IV) Isopropoxide Protocol

You must force the imine formation using a strong Lewis Acid/Water Scavenger before adding the reductant.

Protocol 3.1: The Ti(OiPr)₄ Method

-

Imine Formation: Mix Ketone (1.0 eq) + Hindered Aniline (1.2 eq) + Ti(OiPr)₄ (2.0 eq) neat or in minimal THF.

-

Incubate: Stir at RT (or 60°C) for 12–24 hours. The solution will become viscous.

-

Reduction: Dilute with EtOH. Add NaBH₄ (2.0 eq) carefully (exothermic!).

-

Quench: Add water/NaOH. A white precipitate (TiO₂) will form. Filter through Celite.

Why this works: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water produced, driving the equilibrium to the imine [5].

Module 4: SNAr (Nucleophilic Aromatic Substitution)

User Ticket: "I'm trying to react a hindered aniline with a fluorobenzene, but it's too slow."

Diagnosis: Neutral hindered anilines are poor nucleophiles. The lone pair is often twisted out of conjugation or blocked. You cannot rely on the neutral amine to attack the ring.

The Solution: The Deprotonation Strategy

Convert the aniline into an Anilide Anion . Anions are smaller (less solvation shell) and significantly more nucleophilic (HOMO is higher in energy).

Protocol 4.1: LiHMDS Deprotonation

-

Dissolve Hindered Aniline (1.0 eq) in THF at 0°C.

-

Add LiHMDS (1.1 eq) dropwise. Stir 15 min.

-

Add the Aryl Fluoride/Chloride.

-

Warm to RT or reflux.

Note: If the electrophile has base-sensitive groups, this method is risky. In that case, revert to Buchwald-Hartwig (Module 1).

References

-

Maiti, D., et al. (2016). "Pd-catalyzed amination of sterically hindered ortho-substituted anilines." Chemical Science.

-

Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2,6-Dicyclohexylaniline: Elucidating a Sterically Hindered Structure

Introduction: The Analytical Challenge of Sterically Crowded Anilines

2,6-Dicyclohexylaniline is a sterically hindered primary aromatic amine characterized by two bulky cyclohexyl groups flanking the amino functionality. This significant steric crowding dictates its chemical reactivity and makes it a valuable ligand precursor in organometallic chemistry and a building block for specialized polymers. However, the very features that grant 2,6-dicyclohexylaniline its unique properties also present a distinct challenge for its structural characterization. The steric hindrance restricts bond rotation and creates a complex set of non-equivalent proton environments, which can lead to overlapping signals and complex coupling patterns in its ¹H NMR spectrum.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,6-dicyclohexylaniline, explaining the causality behind its spectral features. We will compare the insights derived from NMR with those from alternative analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals to achieve unambiguous characterization of this and similar sterically demanding molecules.[1][2]

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like 2,6-dicyclohexylaniline, ¹H NMR is indispensable for confirming the successful synthesis and verifying its precise isomeric structure.

Predicted ¹H NMR Spectral Analysis

The structure of 2,6-dicyclohexylaniline can be deconstructed into four distinct proton environments: the amine (NH₂), the aromatic ring (Ar-H), the cyclohexyl methine (CH), and the cyclohexyl methylene (CH₂) groups. Due to the molecule's C₂ symmetry, we expect a simplified spectrum relative to an unsymmetrical analogue.

Caption: Labeled proton environments in 2,6-dicyclohexylaniline.

Table 1: Predicted ¹H NMR Data for 2,6-Dicyclohexylaniline (in CDCl₃)

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| (a) | -NH ₂ | ~3.5 - 4.5 | Broad Singlet (s) | 2H | N/A |

| (b) | Ar-CH -(CH₂)₅ | ~2.5 - 3.0 | Multiplet (m) | 2H | Complex |

| (c) | para-ArH | ~6.8 - 7.0 | Triplet (t) | 1H | ³JHH ≈ 7-8 Hz |

| (d) | meta-ArH | ~7.0 - 7.2 | Doublet (d) | 2H | ³JHH ≈ 7-8 Hz |

| (e) | -CH-(CH ₂)₅ | ~1.0 - 2.0 | Broad Multiplets (m) | 20H | Complex |

Causality Behind Spectral Features:

-